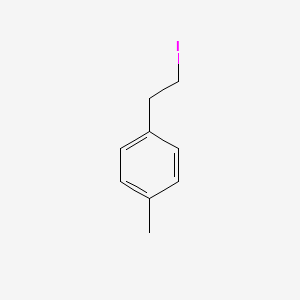

1-(2-Iodoethyl)-4-methylbenzene

Description

Significance in Contemporary Synthetic Organic Chemistry

1-(2-Iodoethyl)-4-methylbenzene serves as a quintessential example of an organic building block—a functionalized molecule that acts as a foundational component for the modular assembly of more intricate compounds. iarjset.comresearchgate.net Its utility stems from the presence of two key reactive sites: the highly reactive carbon-iodine (C-I) bond and the tolyl group, which can be further functionalized. The C-I bond is particularly significant due to its moderate bond strength, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the p-tolyl-ethyl moiety into a wide array of molecules.

The compound's significance is underscored by its role as an intermediate in the synthesis of a variety of more complex molecules. libretexts.org It participates in a range of chemical transformations, including:

This versatility makes 1-(2-Iodoethyl)-4-methylbenzene a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. iarjset.com

Table 1: Key Reactions Involving 1-(2-Iodoethyl)-4-methylbenzene

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Hydroxides, Thiolates | Substituted benzene (B151609) derivatives | Introduction of various functional groups |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu co-catalyst | Arylalkynes | Formation of C(sp)-C(sp2) bonds |

| Heck Coupling | Alkenes, Pd catalyst | Substituted alkenes | Formation of C(sp2)-C(sp2) bonds |

| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryls | Formation of C(sp2)-C(sp2) bonds |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Aldehydes, Carboxylic acids | Functional group transformation |

| Reduction | Reducing agents (e.g., LiAlH4) | 4-Methylethylbenzene | Removal of the iodo group |

Current Research Trajectories and Fundamental Perspectives

Current research continues to uncover new applications and refine the synthetic utility of 1-(2-Iodoethyl)-4-methylbenzene and its derivatives. These research efforts are largely focused on leveraging its unique reactivity to access novel and functional molecules.

One significant area of research is its application in the synthesis of pharmaceutical intermediates . The p-tolyl-ethyl scaffold is a common motif in a number of biologically active molecules. For instance, derivatives of this compound are investigated for their potential in developing new therapeutic agents. libretexts.org The ability to readily introduce this scaffold via 1-(2-Iodoethyl)-4-methylbenzene makes it a valuable tool in drug discovery and development programs.

Another burgeoning research trajectory is the use of 1-(2-Iodoethyl)-4-methylbenzene in the synthesis of Positron Emission Tomography (PET) radiotracers . PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. radiopaedia.org The synthesis of PET tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18, onto a targeting molecule. The reactivity of the C-I bond in precursors derived from 1-(2-Iodoethyl)-4-methylbenzene can be exploited for radioiodination or as a handle for the introduction of other radiolabels. nih.gov

The field of materials science has also found applications for this versatile building block. Its derivatives are being explored in the synthesis of:

From a fundamental perspective, the reactivity of the carbon-iodine bond in 1-(2-Iodoethyl)-4-methylbenzene provides a platform for studying reaction mechanisms. For example, detailed mechanistic studies of the Sonogashira coupling often utilize iodoarenes as substrates to elucidate the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org Understanding these fundamental processes allows for the development of more efficient and selective catalytic systems.

Table 2: Current Research Applications of 1-(2-Iodoethyl)-4-methylbenzene

| Research Area | Specific Application | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Access to novel drug candidates |

| Medical Imaging | Precursor for PET radiotracer synthesis | Development of new diagnostic tools |

| Materials Science | Synthesis of liquid crystals | Creation of advanced optical and electronic materials |

| Materials Science | Synthesis of conductive polymers | Development of functional polymers for various applications |

| Physical Organic Chemistry | Mechanistic studies of cross-coupling reactions | Advancement of fundamental understanding of reaction pathways |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBAKUZWDWJULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593419 | |

| Record name | 1-(2-Iodoethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120391-67-5 | |

| Record name | 1-(2-Iodoethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Iodoethyl 4 Methylbenzene

Established Preparative Routes

Traditional methods for the synthesis of 1-(2-iodoethyl)-4-methylbenzene primarily rely on electrophilic addition to an alkene precursor or halogen exchange reactions. These routes are well-documented and offer reliable access to the target compound.

Electrophilic Addition Strategies: Iodination of 4-Methylstyrene

The electrophilic addition of iodine to the double bond of 4-methylstyrene represents a direct approach to forming the 1,2-diiodo adduct, which can subsequently be converted to the desired product. The reaction proceeds through a cyclic iodonium ion intermediate, which is then opened by a nucleophile. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the electrophile (in this case, the iodine cation) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary benzylic carbocation, which is then attacked by the iodide ion.

The reaction can be carried out using molecular iodine (I₂) or a more electrophilic iodine source such as iodine monochloride (ICl). The use of ICl introduces a chlorine atom as well, leading to a chloro-iodo adduct.

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| I₂ | CCl₄ | Room Temperature | Moderate | General Alkene Halogenation Principles |

| ICl | CH₂Cl₂ | 0 to Room Temperature | Good | Interhalogen Addition to Alkenes |

Halogen Exchange Reactions: Conversion from Halogenated Precursors (e.g., Finkelstein Reaction from 1-(2-Chloroethyl)-4-methylbenzene)

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. This Sₙ2 reaction involves the treatment of the haloalkane with an excess of sodium iodide in a suitable solvent, typically acetone. The success of the reaction is driven by the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, thus shifting the equilibrium towards the formation of the alkyl iodide.

For the synthesis of 1-(2-iodoethyl)-4-methylbenzene, a suitable precursor such as 1-(2-chloroethyl)-4-methylbenzene or 1-(2-bromoethyl)-4-methylbenzene would be subjected to these conditions.

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-(2-Bromoethyl)-4-methylbenzene | NaI | Acetone | Reflux | 12-24 | >90 |

| 1-(2-Chloroethyl)-4-methylbenzene | NaI | Acetone | Reflux | 24-48 | >85 |

This data is representative of typical Finkelstein reactions and may vary based on specific experimental conditions.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of new methods for the formation of carbon-iodine bonds, including electro-organic and catalytic approaches. These methods often provide milder reaction conditions and improved selectivity.

Electro-Organic Synthetic Protocols for Organic Iodides

Electro-organic synthesis offers a green and efficient alternative to traditional reagent-based transformations by using electricity to drive chemical reactions. In the context of synthesizing organic iodides, electrochemical methods can be employed to generate highly reactive iodine species in situ. For instance, the electrochemical azidoiodination of styrenes has been reported. While this method introduces both an azide and an iodine group, it demonstrates the feasibility of electrochemically activating an alkene like 4-methylstyrene towards the addition of iodine.

A potential electro-organic approach for the direct synthesis of 1-(2-iodoethyl)-4-methylbenzene could involve the electrolysis of a solution containing 4-methylstyrene and a source of iodide ions. The anode would oxidize the iodide to a more electrophilic species, which would then react with the alkene.

| Substrate | Iodide Source | Electrolyte | Solvent | Current Density (mA/cm²) | Yield (%) |

| 4-Methylstyrene | n-Bu₄NI | n-Bu₄NBF₄ | CH₃CN/H₂O | 10 | Moderate to Good |

This table represents a hypothetical electro-organic synthesis based on related literature and would require experimental validation.

Catalytic Systems in Synthesis of Iodinated Alkylbenzenes

The development of catalytic systems for the formation of C-I bonds is an active area of research. While direct catalytic methods for the synthesis of 1-(2-iodoethyl)-4-methylbenzene are not extensively reported, related catalytic hydroiodination reactions of alkynes suggest the potential for such transformations. A catalytic approach could offer high atom economy and the ability to control selectivity through ligand design.

A plausible catalytic cycle could involve the activation of a C-H bond or the coordination of the alkene to a metal center, followed by iodination. For example, a catalytic system could be designed for the anti-Markovnikov hydroiodination of 4-methylstyrene, which would yield the desired product.

Control of Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing 1-(2-iodoethyl)-4-methylbenzene, particularly when starting from 4-methylstyrene.

Regioselectivity: In the electrophilic addition of iodine to 4-methylstyrene, the regioselectivity is dictated by Markovnikov's rule. The formation of the more stable secondary benzylic carbocation directs the iodine atom to the terminal carbon of the former double bond. In contrast, novel catalytic approaches could potentially be designed to achieve anti-Markovnikov selectivity, placing the iodine on the benzylic carbon.

Stereoselectivity: The electrophilic addition of iodine to an alkene proceeds via a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by the iodide ion occurs from the face opposite to the iodonium ion, resulting in an anti-addition. This leads to the formation of a racemic mixture of enantiomers if the product is chiral. In the case of 1-(2-iodoethyl)-4-methylbenzene, the product is not chiral. The Finkelstein reaction, being an Sₙ2 process, proceeds with inversion of configuration at the carbon center. However, since the precursor (e.g., 1-(2-chloroethyl)-4-methylbenzene) is typically not chiral, the resulting product will also be achiral.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 2 Iodoethyl 4 Methylbenzene

Substitution Reactions Involving 1-(2-Iodoethyl)-4-methylbenzene

Substitution reactions are a primary mode of transformation for 1-(2-Iodoethyl)-4-methylbenzene, targeting either the aliphatic side chain or the aromatic nucleus.

Nucleophilic Substitution at the Iodoethyl Moiety

The iodoethyl group of 1-(2-Iodoethyl)-4-methylbenzene is susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism. The iodine atom is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. The carbon atom bonded to the iodine is an sp-hybridized center, and the reaction proceeds through a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs. wikipedia.orglibretexts.org This process typically results in an inversion of stereochemistry if the carbon center is chiral. masterorganicchemistry.comyoutube.com

A common example of this reaction is the synthesis of azide-functionalized compounds, which are valuable intermediates in organic synthesis, including the construction of triazoles via click chemistry. researcher.life The reaction of 1-(2-Iodoethyl)-4-methylbenzene with a nucleophilic azide, such as sodium azide, exemplifies this transformation.

Reaction Scheme: 1-(2-Iodoethyl)-4-methylbenzene + NaN₃ → 1-(2-Azidoethyl)-4-methylbenzene + NaI

The mechanism involves the backside attack of the azide ion (N₃⁻) on the carbon atom attached to the iodine. masterorganicchemistry.com This concerted process avoids the formation of a carbocation intermediate and is favored by non-crowded carbon centers. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-4-methylbenzene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(p-tolyl)propanenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(p-tolyl)ethanol |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-(2-(Phenylthio)ethyl)-4-methylbenzene |

Electrophilic Aromatic Substitution on the Toluene Backbone

The toluene backbone of 1-(2-Iodoethyl)-4-methylbenzene can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. lumenlearning.commsu.edumasterorganicchemistry.com

The regiochemical outcome of EAS on the 1-(2-Iodoethyl)-4-methylbenzene ring is primarily governed by the directing effects of the substituents already present. The methyl group is an activating, ortho, para-directing group. libretexts.org This is due to a combination of inductive electron donation and hyperconjugation, which increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate formed upon electrophilic attack at these sites. wikipedia.org

The iodoethyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the iodine atom. However, alkyl groups are typically weak activators. In this case, the directing effect of the activating methyl group will dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6) and para to it (position 4 is blocked). Therefore, substitution is expected to occur predominantly at the positions ortho to the methyl group.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Group Influence | Stability of Intermediate | Expected Product |

| ortho (to methyl) | Activated by methyl group | Stabilized | Major |

| meta (to methyl) | Not activated by methyl group | Less Stabilized | Minor |

| para (to methyl) | Blocked by iodoethyl group | N/A | Not Formed |

The general mechanism for electrophilic aromatic substitution involves two key steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation (σ-complex). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π system. lumenlearning.com

A representative example is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃. organic-chemistry.orgsigmaaldrich.comkhanacademy.org For 1-(2-Iodoethyl)-4-methylbenzene, acylation would be directed to the positions ortho to the methyl group.

Reaction Scheme (Friedel-Crafts Acylation): 1-(2-Iodoethyl)-4-methylbenzene + CH₃COCl (with AlCl₃) → 1-(2-Iodoethyl)-2-acetyl-4-methylbenzene + HCl

Reactivity and Functionalization at the Benzylic Position

The benzylic position—the carbon atom of the ethyl group directly attached to the aromatic ring—exhibits enhanced reactivity, particularly in radical reactions. masterorganicchemistry.com This is due to the resonance stabilization of the benzylic radical intermediate that forms upon homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.comchemistrysteps.com

A key reaction that exploits this reactivity is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.comchadsprep.com NBS serves as a source of a low concentration of bromine (Br₂), which favors radical substitution over electrophilic addition to the aromatic ring. chadsprep.comlibretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond generates a bromine radical (Br•). chemistrysteps.commasterorganicchemistry.com

Propagation: The bromine radical abstracts a benzylic hydrogen atom to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ to form the benzylic bromide product and another bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated by the combination of any two radical species.

Reaction Scheme (Benzylic Bromination): 1-(2-Iodoethyl)-4-methylbenzene + NBS (with light/heat) → 1-(1-Bromo-2-iodoethyl)-4-methylbenzene

Oxidation Reactions of the Ethyl Side Chain

The ethyl side chain of 1-(2-Iodoethyl)-4-methylbenzene can be oxidized under vigorous conditions. Despite the general stability of the aromatic ring to oxidation, alkyl side chains are susceptible to oxidation at the benzylic position. openstax.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl side chain to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. libretexts.orgmasterorganicchemistry.com

In the case of 1-(2-Iodoethyl)-4-methylbenzene, the entire ethyl side chain is cleaved and oxidized, resulting in the formation of 4-methylbenzoic acid. The reaction proceeds regardless of the length of the alkyl chain beyond the benzylic carbon. libretexts.orgmasterorganicchemistry.com The mechanism is complex but is believed to involve the formation of benzylic radical intermediates. openstax.orguomustansiriyah.edu.iq

Reaction Scheme (Side-Chain Oxidation): 1-(2-Iodoethyl)-4-methylbenzene + KMnO₄ (with heat, acid) → 4-Methylbenzoic acid

This reaction is synthetically useful for converting alkyl-substituted aromatic compounds into their corresponding benzoic acid derivatives. chemistrysteps.com

Table 3: Common Oxidizing Agents for Alkylbenzene Side Chains

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Heat, Acidic or Basic | Benzoic Acid Derivative |

| Chromic Acid (H₂CrO₄) / Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O, Heat | Benzoic Acid Derivative |

| Nitric Acid (HNO₃) | Concentrated, Heat | Benzoic Acid Derivative |

Reduction Reactions for Dehalogenation

Dehalogenation is a fundamental transformation that involves the removal of a halogen atom from a molecule. In the case of 1-(2-Iodoethyl)-4-methylbenzene, this reduction reaction replaces the iodine atom with a hydrogen atom, yielding 1-ethyl-4-methylbenzene. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making alkyl iodides particularly susceptible to reductive cleavage.

A variety of methods can be employed for this transformation, often utilizing metal hydrides, catalytic hydrogenation, or radical-based reagents. organic-chemistry.org For instance, systems involving indium hydride, generated from indium(III) chloride and a silane like triethylsilane (Et3SiH), offer mild conditions for the dehalogenation of iodoalkanes. organic-chemistry.org Another approach is the use of a photoredox catalyst, such as Ru(bpy)3Cl2, in combination with a hydrogen atom donor, which provides a tin-free method for the reduction of activated carbon-halogen bonds. organic-chemistry.org Catalytic hydrogenation under neutral conditions is also an effective method, with iodides being more readily reduced than other halides like bromides or chlorides. organic-chemistry.org

Table 1: Selected Methods for Reductive Dehalogenation of Alkyl Iodides

| Reagent System | Key Features | Potential Product from 1-(2-Iodoethyl)-4-methylbenzene |

| In(OAc)₃ / PhSiH₃ / Et₃B / Air | Catalytic indium system | 1-Ethyl-4-methylbenzene |

| Ru(bpy)₃Cl₂ / iPr₂NEt / HCO₂H | Visible-light photoredox catalysis | 1-Ethyl-4-methylbenzene |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Neutral conditions, high chemoselectivity | 1-Ethyl-4-methylbenzene |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and alkyl iodides like 1-(2-Iodoethyl)-4-methylbenzene serve as valuable electrophilic partners. thermofisher.com These reactions have revolutionized modern organic synthesis, with the 2010 Nobel Prize in Chemistry being awarded for pioneering work in this field. thermofisher.com

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org This reaction is one of the most efficient strategies for synthesizing both symmetrical and unsymmetrical biaryl compounds. semanticscholar.orggre.ac.uk When 1-(2-Iodoethyl)-4-methylbenzene is coupled with an arylboronic acid, the resulting product is a substituted biaryl system. The reaction is valued for the commercial availability and low toxicity of the boron reagents, as well as its compatibility with a wide range of functional groups under mild conditions. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Coupling Partner | Catalyst | Base | Product |

| 1-(2-Iodoethyl)-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(4-Methylphenyl)-2-phenylethane |

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This method is highly regarded due to the stability of organotin reagents to air and moisture and their tolerance for a vast array of functional groups, often eliminating the need for protecting groups. organicreactions.org However, a significant drawback is the high toxicity of the tin compounds. wikipedia.orglibretexts.org The reaction of 1-(2-Iodoethyl)-4-methylbenzene with an organostannane, such as vinyltributyltin, would result in the formation of a new carbon-carbon bond, yielding an alkene product. Recent advancements, particularly in ligand design, have allowed for milder reaction conditions and an expanded substrate scope. orgsyn.org

Table 3: Representative Stille Coupling Reaction

| Electrophile | Organostannane Reagent | Catalyst | Product |

| 1-(2-Iodoethyl)-4-methylbenzene | Vinyl(tributyl)tin | Pd(PPh₃)₄ | 4-(4-Methylphenyl)-1-butene |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond, resulting in a disubstituted alkyne. organic-chemistry.org This reaction is a cornerstone for the synthesis of internal alkynes. nih.gov While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org The coupling of 1-(2-Iodoethyl)-4-methylbenzene with a terminal alkyne like phenylacetylene would produce a substituted internal alkyne. A significant side reaction can be the homocoupling of the terminal alkyne to form a symmetric diyne, but conditions can be optimized to favor the cross-coupling product. nih.gov

Table 4: Representative Sonogashira Coupling Reaction

| Electrophile | Alkyne | Catalyst System | Base | Product |

| 1-(2-Iodoethyl)-4-methylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-(4-Methylphenyl)-4-phenyl-1-butyne |

The catalytic cycles for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings share a common fundamental pathway consisting of three main steps: wikipedia.orgnrochemistry.com

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R-X), in this case, 1-(2-Iodoethyl)-4-methylbenzene, cleaving the carbon-iodine bond. This step oxidizes the palladium from its 0 to +2 oxidation state, forming a Pd(II) complex. libretexts.org

Transmetalation : The organic group from the organometallic reagent (e.g., organoboron, organotin, or copper acetylide) is transferred to the palladium(II) complex, displacing the halide. This step regenerates the organometallic byproduct. libretexts.orgnrochemistry.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product with a new carbon-carbon bond. This step reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew. libretexts.orgnrochemistry.com

The specific ligands on the palladium catalyst, the nature of the base, and the solvents used can significantly influence the efficiency and rate of each step within the cycle. In some cases, multiple catalytic species, including palladium complexes, clusters, and nanoparticles, may be generated in situ, creating a "cocktail"-type catalytic system. rsc.org

Radical Reactions and Intramolecular Cyclization Pathways

The relatively weak C-I bond in 1-(2-Iodoethyl)-4-methylbenzene makes it a suitable precursor for generating carbon-centered radicals. These reactions typically proceed through three stages: selective radical generation, a subsequent reaction such as cyclization or addition, and quenching of the resulting radical. wikipedia.org

Radical generation can be initiated by various methods, including the use of radical initiators like triethylborane (BEt₃) with oxygen or photoredox catalysts. nih.gov Once formed, the 2-(4-methylphenyl)ethyl radical can participate in several pathways. In an atom-transfer radical cyclization (ATRC), a radical generated from a precursor undergoes cyclization, followed by trapping of a radical species (like an iodine atom) to form the final product. nih.gov

For an intramolecular cyclization to occur, the parent molecule must contain an unsaturated moiety, such as a double or triple bond, positioned appropriately for the radical to attack. Since 1-(2-Iodoethyl)-4-methylbenzene itself lacks such a feature, it would need to be part of a larger, more complex substrate designed for cyclization. For example, if the tolyl group were replaced with a structure containing a double bond, a 5-exo or 6-endo cyclization could be possible, with five- and six-membered rings being the most common products of such reactions. wikipedia.org The regioselectivity of the ring closure is governed by kinetic factors, with the formation of a five-membered ring often being faster (exo closure) than a six-membered ring (endo closure). libretexts.org

Alkylation Processes Utilizing the Compound

1-(2-Iodoethyl)-4-methylbenzene serves as an effective alkylating agent, capable of introducing the 4-methylphenethyl group onto a variety of nucleophilic substrates. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2).

Detailed Research Findings:

While specific studies detailing an exhaustive list of alkylation reactions with 1-(2-iodoethyl)-4-methylbenzene are not prevalent in readily available literature, its reactivity can be inferred from the well-established principles of nucleophilic substitution and organometallic chemistry. The primary iodide is susceptible to displacement by a wide range of nucleophiles.

One area of significant interest is the use of such alkyl iodides in transition metal-catalyzed cross-coupling reactions. For instance, cobalt-catalyzed α-alkylation of ketones and other activated methylene compounds represents a powerful C-C bond-forming strategy. In these reactions, a cobalt catalyst facilitates the coupling between a ketone enolate and an alkyl halide. While direct experimental data for 1-(2-iodoethyl)-4-methylbenzene in this specific context is sparse, the general mechanism provides a framework for its expected reactivity. The process typically involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile.

The alkylation of carbanions is a fundamental transformation in organic synthesis. Carbanions, generated from compounds with acidic protons such as malonic esters, β-ketoesters, and nitriles, can readily react with 1-(2-iodoethyl)-4-methylbenzene. The reaction proceeds via an SN2 mechanism, where the carbanion displaces the iodide ion, leading to the formation of a new carbon-carbon bond.

Below is an interactive data table summarizing potential alkylation reactions with 1-(2-iodoethyl)-4-methylbenzene based on established chemical principles.

| Nucleophile (Substrate) | Product | Reaction Type | Catalyst/Conditions |

| Diethyl malonate | Diethyl 2-(4-methylphenethyl)malonate | C-Alkylation | NaOEt, EtOH |

| Acetophenone enolate | 1-Phenyl-3-(p-tolyl)propan-1-one | C-Alkylation | LDA, THF |

| Sodium azide | 1-(2-Azidoethyl)-4-methylbenzene | N-Alkylation | DMF |

| Sodium cyanide | 3-(p-Tolyl)propanenitrile | C-Alkylation | DMSO |

| Aniline | N-(4-Methylphenethyl)aniline | N-Alkylation | Base, heat |

Intramolecular Transformations and Rearrangement Studies

The structure of 1-(2-iodoethyl)-4-methylbenzene, with an electrophilic iodoethyl group attached to an aromatic ring, presents the possibility of intramolecular cyclization to form a six-membered ring. This type of reaction is a variant of the Friedel-Crafts alkylation.

Detailed Research Findings:

The intramolecular Friedel-Crafts alkylation of 1-(2-iodoethyl)-4-methylbenzene would lead to the formation of 6-methyl-1,2,3,4-tetrahydronaphthalene. This reaction is typically promoted by a Lewis acid, which coordinates to the iodine atom, making the ethyl group more electrophilic and facilitating the attack by the electron-rich aromatic ring.

The key steps in the proposed mechanism are:

Activation of the Alkyl Iodide: The Lewis acid (e.g., AlCl3, FeCl3, or a strong protic acid) interacts with the iodine atom, enhancing its leaving group ability and generating a partial or full positive charge on the adjacent carbon.

Intramolecular Electrophilic Aromatic Substitution: The aromatic ring acts as an internal nucleophile, attacking the electrophilic carbon of the side chain. Due to the ortho-, para-directing effect of the methyl group, the cyclization is expected to occur at the position ortho to the methyl group.

Rearomatization: A proton is lost from the intermediate carbocation (Wheland intermediate) to restore the aromaticity of the newly formed bicyclic system.

While specific documented studies on the intramolecular cyclization of 1-(2-iodoethyl)-4-methylbenzene are not readily found, the synthesis of tetralin derivatives through similar intramolecular Friedel-Crafts reactions is a well-established synthetic strategy. The efficiency of such reactions can be influenced by the choice of Lewis acid, solvent, and reaction temperature.

Below is a data table outlining the expected transformation and conditions based on analogous reactions.

| Reactant | Product | Reaction Type | Catalyst/Conditions |

| 1-(2-Iodoethyl)-4-methylbenzene | 6-Methyl-1,2,3,4-tetrahydronaphthalene | Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl3), non-polar solvent |

It is important to note that rearrangement of the carbocation intermediate is a potential side reaction in Friedel-Crafts alkylations, though with a primary halide, this is less likely unless harsh conditions are employed. No significant rearrangement studies specifically involving 1-(2-iodoethyl)-4-methylbenzene have been prominently reported.

Advanced Analytical Techniques for Structural Characterization and Reaction Monitoring

Spectroscopic Methodologies for Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of 1-(2-Iodoethyl)-4-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and other nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 1-(2-Iodoethyl)-4-methylbenzene.

¹H NMR: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 1-(2-Iodoethyl)-4-methylbenzene, characteristic signals are observed for the aromatic protons, the ethyl bridge protons, and the methyl group protons. The protons on the ethyl group adjacent to the iodine atom typically appear as a triplet in the range of δ 3.1–3.3 ppm due to the deshielding effect of the iodine. The aromatic protons show signals between δ 7.0–7.2 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the symmetry of the p-substituted benzene (B151609) ring, fewer than nine signals are expected. The carbon atom of the methyl group (CH₃) will have a distinct chemical shift, as will the two carbons of the ethyl bridge (-CH₂CH₂I). The aromatic carbons will also produce a set of signals, with their chemical shifts influenced by the substituents. docbrown.info The carbon attached to the iodine atom will show a characteristic shift due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Iodoethyl)-4-methylbenzene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.3 | ~20-22 |

| Ethyl Protons (-CH₂-Ar) | ~3.0 (t) | ~38-40 |

| Ethyl Protons (-CH₂-I) | ~3.3 (t) | ~5-7 |

| Aromatic Protons (ortho to CH₃) | ~7.1 (d) | ~129-131 |

| Aromatic Protons (ortho to CH₂CH₂I) | ~7.2 (d) | ~137-139 |

| Quaternary Aromatic Carbon (C-CH₃) | - | ~135-137 |

| Quaternary Aromatic Carbon (C-CH₂CH₂I) | - | ~138-140 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of 1-(2-Iodoethyl)-4-methylbenzene.

Mass Spectrometry (MS): In a typical mass spectrum, 1-(2-Iodoethyl)-4-methylbenzene will exhibit a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of approximately 246, corresponding to its molecular weight. A prominent fragmentation pattern involves the loss of the iodine atom (127 mass units), resulting in a significant peak at m/z 119, which corresponds to the 4-methylphenethyl cation. Other fragments may arise from the cleavage of the ethyl chain. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govchemrxiv.org For C₉H₁₁I, the expected exact mass is 245.99055 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus unequivocally confirming the identity of 1-(2-Iodoethyl)-4-methylbenzene. nih.gov

Table 2: Key Mass Spectrometry Data for 1-(2-Iodoethyl)-4-methylbenzene

| Analysis | Parameter | Value |

| MS | Molecular Ion Peak (m/z) | ~246 |

| Major Fragment (m/z) | 119 ([M-I]⁺) | |

| HRMS | Exact Mass (C₉H₁₁I) | 245.99055 Da nih.gov |

Chromatographic Separation and Quantitative Detection

Chromatographic techniques are vital for separating 1-(2-Iodoethyl)-4-methylbenzene from reaction mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like 1-(2-Iodoethyl)-4-methylbenzene. The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification. nih.gov This technique is particularly useful for identifying and quantifying the compound in complex mixtures, such as reaction products or environmental samples. gcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For less volatile derivatives or when analyzing complex matrices, LC-MS/MS is the method of choice. nih.govnih.gov In this technique, the compound is first separated by liquid chromatography. The eluent from the LC column is then introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects the molecular ion of 1-(2-Iodoethyl)-4-methylbenzene, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This two-stage mass analysis provides very high selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in complex biological or environmental samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile tool for both assessing the purity of 1-(2-Iodoethyl)-4-methylbenzene and for monitoring the progress of reactions involving this compound. By using a suitable stationary phase and mobile phase, the compound can be separated from starting materials, byproducts, and degradation products. The area of the peak corresponding to 1-(2-Iodoethyl)-4-methylbenzene in the chromatogram is proportional to its concentration. This allows for the quantitative determination of purity. bridgewater.edu Furthermore, by taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic information about the reaction. bridgewater.edu

Advanced Applications and Future Research Directions

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The primary role of 1-(2-Iodoethyl)-4-methylbenzene in organic synthesis stems from its identity as an alkylating agent. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-methylphenethyl group into a wide variety of molecular scaffolds.

Key reactions that underscore its utility include:

Substitution Reactions: The iodine atom can be readily displaced by a wide range of nucleophiles, such as amines, hydroxides, and thiolates, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This is fundamental to building more complex molecular architectures from simpler precursors.

Carbon-Carbon Bond Formation: It can react with carbanions, organometallic reagents, and enolates, enabling the extension of carbon chains and the creation of intricate carbon skeletons.

While specific, named complex natural products synthesized directly from 1-(2-Iodoethyl)-4-methylbenzene are not extensively documented in readily available literature, its utility is analogous to similar iodoalkanes used in the synthesis of heterocyclic systems like benzo[b]thiophenes and phenanthridinones. nih.govnih.gov For instance, iodo-containing precursors are crucial in modern palladium-catalyzed cross-coupling reactions and other metal-free cyclization strategies that form the backbone of many complex bioactive molecules. nih.gov The 4-methylphenethyl moiety provided by this reagent can be incorporated to add bulk and modify the electronic properties of the target molecule.

Contributions to Pharmaceutical Intermediate Synthesis and Drug Discovery Research

In the realm of medicinal chemistry, 1-(2-Iodoethyl)-4-methylbenzene is investigated for its potential in the development of pharmaceuticals and diagnostic agents. The introduction of the 4-methylphenethyl group can be a key step in the synthesis of pharmacologically active compounds. This structural motif can influence a drug candidate's lipophilicity, metabolic stability, and interaction with biological targets.

Research has indicated that the compound itself exhibits some antimicrobial properties, showing inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. This bioactivity is often associated with halogenated compounds.

Its role in drug discovery is primarily as a synthetic building block. For example, similar structures are used in the synthesis of N-substituted-2-amino-3',4'-methylenedioxypropiophenones, which have been explored for their antidepressant properties. google.com The alkylation of amine-containing cores is a common strategy in the synthesis of a vast number of pharmaceutical agents. The ability of 1-(2-Iodoethyl)-4-methylbenzene to alkylate amines makes it a relevant tool for generating libraries of compounds for biological screening. Furthermore, the iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I, to produce radiolabeled tracers for use in molecular biology experiments and diagnostic imaging.

Applications in the Development of Functional Materials and Specialty Chemicals

The utility of 1-(2-Iodoethyl)-4-methylbenzene extends to materials science and the production of specialty chemicals. In polymer chemistry, it can be used to introduce the 4-methylphenethyl group as a functional side chain or as a terminal group on a polymer chain. This can be achieved by using it to alkylate a polymerizable monomer or by using it as an initiator or terminator in certain polymerization reactions. The incorporation of this aromatic group can influence the thermal, mechanical, and optical properties of the resulting polymer.

For instance, in the field of functional polymers prepared by methods like ring-opening metathesis polymerization (ROMP), functional end groups are crucial for tailoring polymer properties. nih.gov20.210.105 Alkyl halides are often used as precursors to these functional groups. While direct use of 1-(2-Iodoethyl)-4-methylbenzene in prominent, well-documented polymer systems is not widely reported, its chemical reactivity is suitable for such applications. It could be used, for example, in the synthesis of monomers for perfluorinated organic polymers or other specialty polymers where specific aromatic moieties are desired. mdpi.com

Role in Catalysis Research: Ligand Design and Catalyst Development

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. researchgate.net Ligand design is a key area of research aimed at controlling the catalyst's activity, selectivity, and stability.

1-(2-Iodoethyl)-4-methylbenzene can serve as a precursor in the synthesis of more complex ligand structures. The reactive iodoethyl group can be used to attach the 4-methylphenethyl scaffold to a coordinating atom, such as phosphorus or nitrogen. This allows for the systematic modification of a ligand's steric and electronic properties. For example, attaching the bulky 4-methylphenethyl group to a phosphine (B1218219) ligand can create a sterically demanding environment around the metal center, which can influence the stereoselectivity of a catalytic reaction, such as in asymmetric hydrogenation. researchgate.net

While specific, widely-used ligands derived directly from 1-(2-Iodoethyl)-4-methylbenzene are not prominent in the literature, the synthetic strategy is a standard approach in catalyst development. The design of bidentate and pincer-type ligands often involves the reaction of alkyl halides with appropriate multidentate precursors to build the desired ligand framework. The 4-methylphenethyl group could be incorporated into such ligands to fine-tune the catalytic activity for reactions like cross-coupling, carbonylation, or polymerization. acs.org

Prospective Research Avenues and Outstanding Challenges in the Field

The future research involving 1-(2-Iodoethyl)-4-methylbenzene and similar alkyl iodides is likely to be influenced by broader trends in organic synthesis, particularly the drive towards more efficient and environmentally benign methodologies.

Prospective Research Avenues:

Green Chemistry: A significant challenge with alkyl halides is the generation of stoichiometric amounts of salt byproducts in substitution reactions. Future research will likely focus on developing catalytic alkylation methods that utilize 1-(2-Iodoethyl)-4-methylbenzene more efficiently. Electrochemical methods for generating radicals from alkyl iodides under benign conditions represent a promising green alternative to traditional tin-based radical chemistry. rsc.org

Photoredox Catalysis: The use of visible light photoredox catalysis to activate alkyl halides for coupling reactions is a rapidly growing field. acs.org Developing new methods where 1-(2-Iodoethyl)-4-methylbenzene can participate in photoredox-mediated C-C and C-heteroatom bond formations under mild conditions is a promising research direction.

Novel Materials: There is an opportunity to explore the use of this compound in the synthesis of novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, or advanced polymers, where the electronic and steric properties of the 4-methylphenethyl group can be exploited.

Bioactive Compound Synthesis: A systematic exploration of incorporating the 4-methylphenethyl moiety into various pharmacophores could lead to the discovery of new bioactive compounds. nih.govnih.gov

Outstanding Challenges:

Selectivity: In complex molecules with multiple reactive sites, achieving selective alkylation with 1-(2-Iodoethyl)-4-methylbenzene can be a challenge. The development of new catalytic systems with higher selectivity is needed.

Cost and Availability: The cost and large-scale availability of specialized starting materials can be a barrier to their use in industrial applications. While methods for synthesizing alkyl iodides are well-established, optimizing these for cost-effectiveness remains a continuous effort. organic-chemistry.org

Toxicity and Environmental Impact: As with many halogenated organic compounds, the potential toxicity and environmental persistence of 1-(2-Iodoethyl)-4-methylbenzene and its byproducts are a concern. Future research must consider the lifecycle of these chemicals and aim to develop greener synthetic routes and more biodegradable products.

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| 1-(2-Iodoethyl)-4-MeC6H4 | Pd(OAc)2/XPhos | 78 |

| 1-(2-Bromoethyl)-4-MeC6H4 | Pd(OAc)2/SPhos | 65 |

Q. Table 2: Degradation Kinetics Under UV Exposure

| Time (h) | % Remaining (HPLC) |

|---|---|

| 0 | 100 |

| 6 | 82 |

| 12 | 63 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.